molecular formula C16H19FN4O3S B5368636 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B5368636
M. Wt: 366.4 g/mol
InChI Key: ODFQIKQULRZGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has recently gained attention in scientific research applications. This compound is a piperazine derivative that has shown promising results in various studies due to its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and glutamate. This modulation results in the reduction of inflammation and pain, as well as the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to modulate the activity of neurotransmitters, resulting in the reduction of pain and the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is its unique properties and mechanisms of action. This compound has shown promising results in various studies, making it a potential candidate for therapeutic applications. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the research of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine. One potential direction is to further investigate its mechanisms of action and biochemical and physiological effects. This will help to better understand the potential therapeutic applications of this compound. Another direction is to explore the use of this compound in combination with other drugs for enhanced therapeutic effects. Finally, research can be done to develop new and more efficient synthesis methods for this compound to increase its availability and reduce its cost.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanisms of action make it a potential candidate for therapeutic applications in the future. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the reaction of 1-ethyl-3-(4-fluorophenylsulfonyl)-1H-pyrazole-4-carboxylic acid with piperazine. This reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid that is purified using column chromatography.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-2-20-8-7-15(18-20)16(22)19-9-11-21(12-10-19)25(23,24)14-5-3-13(17)4-6-14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQIKQULRZGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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